![molecular formula C111H186F3N39O31 B6295747 Histone H3 (21-44) Trifluoroacetate CAS No. 1373516-71-2](/img/structure/B6295747.png)
Histone H3 (21-44) Trifluoroacetate
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Overview
Description
Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . It has been used as a peptide substrate to quantify and compare the histone H3 lysine 27 methyltransferase activity and enzyme kinetics of recombinant polycomb repressive complex 2 (PRC2) complexes .
Molecular Structure Analysis
The molecular formula of Histone H3 (21-44) Trifluoroacetate is C127H214N44O33S for the biotinylated version and C109H185N39O29 for the non-biotinylated version . The formal name of the molecule provides a detailed sequence of the amino acids present .
Physical And Chemical Properties Analysis
Scientific Research Applications
Epigenetics, Transcription, & Translation
Histone H3 (21-44) Trifluoroacetate is used in the research area of Epigenetics, Transcription, & Translation . It plays a crucial role in the regulation of gene expression, which is a fundamental process in biology.
Enzyme Activity
This compound has been used to study enzyme activity . For instance, it has been used as a substrate for the primate-specific histone methyltransferase PR domain-containing protein 7 (PRDM7) to determine substrate specificity .
Histone Modification
Histone H3 (21-44) contains a lysine residue at position 23 that is subject to acetylation, an arginine at position 26 subject to methylation, and a serine at position 28 subject to phosphorylation, as well as lysine residues at positions 27 and 36 that are subject to methylation and acetylation . These modifications play a key role in the regulation of chromatin structure and gene expression.
Histone Methyltransferase Activity
It has been used as a peptide substrate to quantify and compare the histone H3 lysine 27 methyltransferase activity and enzyme kinetics of recombinant polycomb repressive complex 2 (PRC2) complexes containing wild-type or mutant versions of the catalytic subunit EZH2 .
Inhibition of Methylation
This compound inhibits methylation of H3K27 and is elevated in bone marrow mesenchymal stem cells (BMMSCs) derived from patients with monoclonal gammopathy of undetermined significance (MGUS) or multiple myeloma .
Biochemical Research
Histone H3 (21-44) Trifluoroacetate is used in biochemical research due to its unique properties .
Safety and Hazards
Future Directions
Histone H3 (21-44) Trifluoroacetate is a useful tool in the study of epigenetics, transcription, and translation . It has been used to study the activity of histone H3 lysine 27 methyltransferases . Future studies may focus on further understanding the role of histone modifications in gene regulation and disease pathogenesis .
Mechanism of Action
Target of Action
Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . The primary target of this compound is the histone H3 lysine 27 methyltransferase . This enzyme plays a crucial role in the methylation of histone H3, a process that is critical for the regulation of gene expression.
Mode of Action
Histone H3 (21-44) Trifluoroacetate acts as a peptide substrate for the histone H3 lysine 27 methyltransferase . It interacts with the enzyme, facilitating the transfer of a methyl group to the lysine residue at position 27 of the histone H3 protein . This methylation event is a key part of the epigenetic regulation of gene expression.
Biochemical Pathways
The action of Histone H3 (21-44) Trifluoroacetate primarily affects the epigenetic regulation pathways . The methylation of histone H3 lysine 27 is a crucial step in the formation of facultative heterochromatin, a form of chromatin that is transcriptionally inactive. This process leads to the silencing of genes in the regions of the DNA associated with the modified histones .
Result of Action
The result of the action of Histone H3 (21-44) Trifluoroacetate is the methylation of histone H3 at lysine 27 . This modification can lead to the formation of facultative heterochromatin and the subsequent silencing of gene expression in the associated DNA regions . This can have profound effects on cellular functions, influencing processes such as cell differentiation and development.
properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H185N39O29.C2HF3O2/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114;3-2(4,5)1(6)7/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124);(H,6,7)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRXRWMOSWDCE-XXYBPOMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H186F3N39O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2619.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Histone H3 (21-44) Trifluoroacetate |
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